molecular formula C22H26N2O3S B2514210 N-(4-(2-morpholino-2-oxoethyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1207043-03-5

N-(4-(2-morpholino-2-oxoethyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2514210
CAS RN: 1207043-03-5
M. Wt: 398.52
InChI Key: CPGYLFVUILODML-UHFFFAOYSA-N
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Description

N-(4-(2-morpholino-2-oxoethyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MRTX849 and is a potent and selective inhibitor of KRAS G12C, which is a frequently occurring mutation in several types of cancer.

Scientific Research Applications

Nucleophilic Behavior and Synthesis

Nucleophilic Behaviour of Morpholino Derivatives

Research into the nucleophilic behavior of morpholino derivatives has provided insight into their chemical reactivity. For instance, morpholinoenamines show varying reactivities with different reagents, indicating their potential in synthetic chemistry for producing diverse compounds (Ferri, Pitacco, & Valentin, 1978).

Synthesis of Morpholino-Phenyl Derivatives

The synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one has been explored as an intermediate for creating biologically active compounds. This synthesis process is crucial for the development of new anticancer agents, highlighting the compound's role in medicinal chemistry (Wang et al., 2016).

Biological Activity and Medicinal Applications

Antibacterial and Antioxidant Properties

Certain morpholine derivatives have been synthesized and evaluated for their biological activities, including antibacterial, antioxidant, and anti-TB effects. This research demonstrates the potential of morpholine-based compounds in therapeutic applications (Mamatha S.V et al., 2019).

Antimicrobial Activity of Mannich Base Derivatives

The synthesis and study of antimicrobial activity of Mannich base derivatives have shown promising results against various bacterial and fungal strains. This indicates the potential use of these compounds in developing new antimicrobial agents (Idhayadhulla et al., 2014).

Chemical Synthesis and Characterization

Synthesis of N-Alkyl-Morpholinecarboxamidine

The synthesis of N-alkyl-morpholinecarboxamidine compounds has been explored, though they were found inactive against viruses. This research contributes to the understanding of morpholine derivatives' chemical properties and potential applications in virology (Takahashi, Muraoka, & Ueda, 1963).

properties

IUPAC Name

N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c25-20(24-11-13-27-14-12-24)16-17-5-7-18(8-6-17)23-21(26)22(9-1-2-10-22)19-4-3-15-28-19/h3-8,15H,1-2,9-14,16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGYLFVUILODML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=C(C=C3)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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